molecular formula C9H20NOP B2373953 4-(2-Dimethylphosphorylethyl)piperidine CAS No. 2580209-31-8

4-(2-Dimethylphosphorylethyl)piperidine

Cat. No.: B2373953
CAS No.: 2580209-31-8
M. Wt: 189.239
InChI Key: DUDHUCKLSCPYSI-UHFFFAOYSA-N
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Description

Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It is a colorless liquid with an odor described as objectionable, typical of amines . Piperidine is a crucial compound in pharmaceuticals and agrochemicals .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .


Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .


Physical and Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2,2-dimethylpentanoyl]piperidine-4-acetate is a potent fibrinogen receptor antagonist developed from studies involving derivatives of 4-(2-Dimethylphosphorylethyl)piperidine. This compound has shown promise in antithrombotic treatment due to its human platelet aggregation inhibitory activity and oral availability in guinea pigs (Hayashi et al., 1998).

Bioactive Conformation in Opioid Receptor Antagonists

The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, including derivatives of this compound, have been explored for their bioactive conformation as mu-opioid antagonists. This research provides insights into molecular determinants for mu recognition, ligand binding, and structure-function relationships (Le Bourdonnec et al., 2006).

Antiplatelet Activities of Piperidine Derivatives

Piperidine derivatives, including those derived from this compound, have been studied for their potential as antiplatelet agents. Specifically, synthetic compounds based on piperlongumine showed inhibitory effects on platelet aggregation, indicating potential applications in cardiovascular therapies (Park et al., 2008).

DNA Damage Studies

Piperidine derivatives, related to this compound, have been used in studies to cleave DNA at abasic and UV-irradiated sites. This research is significant for understanding DNA damage and repair mechanisms (McHugh & Knowland, 1995).

Aromatase Inhibitors for Cancer Treatment

Studies have explored the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, related to this compound, as inhibitors of estrogen biosynthesis. These compounds showed potential as treatments for hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Acetylcholinesterase Inhibitors

Derivatives of this compound have been part of studies for anti-acetylcholinesterase inhibitors, potentially useful in treating conditions like Alzheimer's disease (Sugimoto et al., 1995).

Corrosion Inhibition

Piperidine derivatives, including this compound, have been studied for their potential in inhibiting corrosion of metals, significant in industrial applications (Kaya et al., 2016).

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . The vapors of Piperidine can cause respiratory irritation . Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Properties

IUPAC Name

4-(2-dimethylphosphorylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NOP/c1-12(2,11)8-5-9-3-6-10-7-4-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDHUCKLSCPYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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